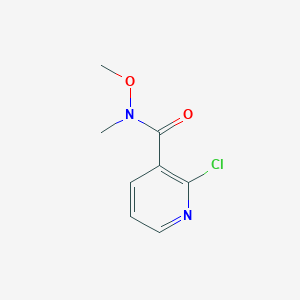
2-氯-N-甲氧基-N-甲基烟酰胺
概述
描述
2-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2-Chloro-N-methoxy-N-methylnicotinamide is 200.622 Da . The SMILES string representation of its structure isCON(C)C(=O)c1cc(C)cnc1Cl . Physical And Chemical Properties Analysis
2-Chloro-N-methoxy-N-methylnicotinamide is a solid substance . Its molecular weight is 200.622 Da and its empirical formula is C8H9ClN2O2 .科学研究应用
Application in Quorum Sensing Research
- Summary of the Application: 2-Chloro-N-methoxy-N-methylnicotinamide is used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have biological activity and are involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior.
- Methods of Application: The compound is used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4(1H)-quinolone (PQS) . The exact experimental procedures and technical details would depend on the specific research context.
- Results or Outcomes: The synthesized PQS and related 2-alkyl-4-quinolones play a crucial role in the quorum sensing of Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.
Application in Biodevice Construction
- Summary of the Application: 2-Chloro-N-methoxy-N-methylnicotinamide is used in the synthesis of polymers that have a zwitterionic phosphorylcholine headgroup . These polymers are inspired by the structure of the cell membrane and have shown an outstanding ability to prevent nonspecific protein adsorption . This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Methods of Application: The compound is used as a starting reagent for the synthesis of these polymers . The exact experimental procedures and technical details would depend on the specific research context.
- Results or Outcomes: The synthesized polymers have been applied in a wide range of biodevices with characteristic length scales ranging from millimeters to nanometers, including microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Application in Antioxidant and Antibacterial Activities
- Summary of the Application: 2-Chloro-N-methoxy-N-methylnicotinamide can be used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities .
- Methods of Application: The compound is used as a starting reagent for the synthesis of these benzamides . The exact experimental procedures and technical details would depend on the specific research context.
- Results or Outcomes: The synthesized benzamides have shown promising antioxidant and antibacterial activities .
安全和危害
2-Chloro-N-methoxy-N-methylnicotinamide is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
属性
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJITSOJPZKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437037 | |
| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methoxy-N-methylnicotinamide | |
CAS RN |
488149-34-4 | |
| Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

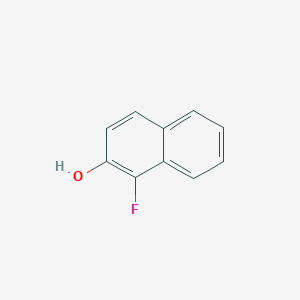
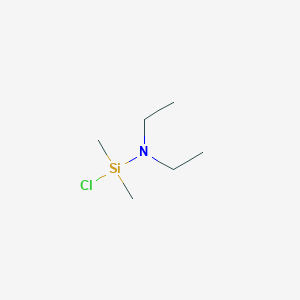
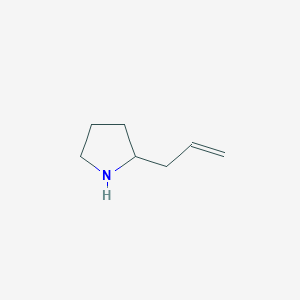
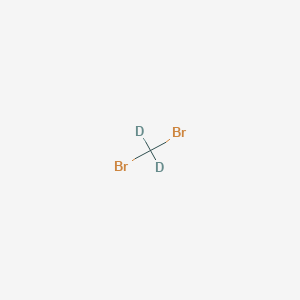
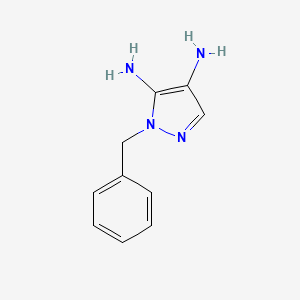
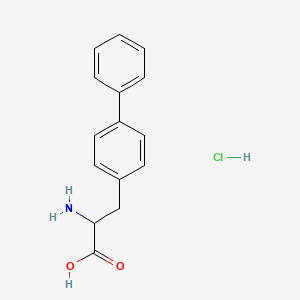
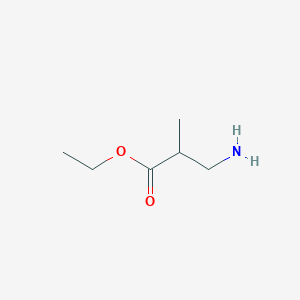
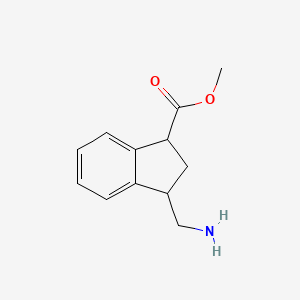

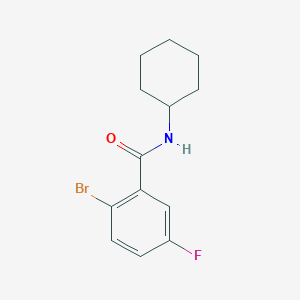
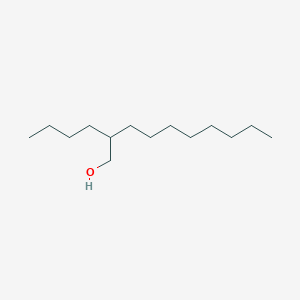
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)
-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)